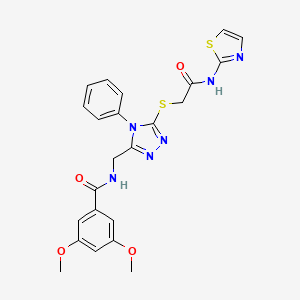
3,5-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,5-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C23H22N6O4S2 and its molecular weight is 510.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,5-Dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thioamides and α-haloketones under basic conditions.
- Coupling with Benzamide : The thiazole intermediate is coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine.
- Introduction of Functional Groups : Additional functional groups can be introduced via nucleophilic substitutions or electrophilic aromatic substitutions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate the activity of enzymes and receptors involved in various biological processes, leading to potential therapeutic effects:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising anticancer activity by disrupting pathways critical for tumor growth and survival.
- Antimicrobial Properties : It exhibits significant antimicrobial activity against various bacterial strains due to its ability to interfere with bacterial metabolism and replication .
Anticancer Activity
Recent studies have highlighted the efficacy of this compound against several cancer cell lines. For example:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 3,5-Dimethoxy-N-(4-(2-Oxo-2-(Thiazol-2-Ylamino)Ethyl)Thiazol-2-Yl)Benzamide | A549 (Lung Cancer) | < 10 |
| 3,5-Dimethoxy-N-(4-(2-Oxo-2-(Thiazol-2-Ylamino)Ethyl)Thiazol-2-Yl)Benzamide | Jurkat (Leukemia) | < 15 |
These results indicate that the compound may be more potent than traditional chemotherapeutic agents like doxorubicin in certain contexts .
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against various pathogens. Key findings include:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
These results suggest that this compound could serve as a lead for developing new antimicrobial agents .
Case Studies
- Study on Anticancer Activity : A study conducted by Evren et al. (2019) demonstrated that derivatives of similar structures exhibited significant cytotoxicity against A549 and NIH/3T3 cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
- Antimicrobial Screening : Research evaluating the antimicrobial properties of thiazole derivatives highlighted that compounds with similar structural motifs showed promising results against both Gram-positive and Gram-negative bacteria .
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S2/c1-32-17-10-15(11-18(12-17)33-2)21(31)25-13-19-27-28-23(29(19)16-6-4-3-5-7-16)35-14-20(30)26-22-24-8-9-34-22/h3-12H,13-14H2,1-2H3,(H,25,31)(H,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQZXHXELYDJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














